molecular formula C18H19N3O4S2 B2379586 4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1048381-54-9

4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2379586
CAS No.: 1048381-54-9
M. Wt: 405.49
InChI Key: DLWJCSAWVBYJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(Thiophen-2-ylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex heterocyclic compound designed for advanced chemical and pharmacological research. This molecule integrates a quinoxalin-2-one core, a scaffold recognized for its significant biological activities. Quinoxaline derivatives have garnered substantial interest in scientific research due to their multidimensional functionalization capabilities and have been identified as potent antiviral agents, particularly against respiratory pathologies. These compounds have been studied as potential inhibitors for influenza, SARS coronavirus, and SARS-CoV-2, making them a pivotal area of investigation for developing next-generation antiviral therapeutics . Furthermore, the quinoxalin-2-one moiety is also explored in other domains, such as crop protection, indicating its versatility in agrochemical research . The molecular structure also features a 1-(thiophen-2-ylsulfonyl)piperidine component, a motif present in compounds investigated for various biological interactions . This specific combination of structural elements suggests potential for diverse mechanism-of-action studies, possibly involving enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate or a reference standard in medicinal chemistry programs, hit-to-lead optimization, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and international regulations concerning the use of this material.

Properties

IUPAC Name

4-(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c22-16-12-20(14-7-2-1-6-13(14)19-16)18(23)15-8-3-4-10-21(15)27(24,25)17-9-5-11-26-17/h1-2,5-7,9,11,15H,3-4,8,10,12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWJCSAWVBYJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one , also known by its CAS number 1097615-34-3, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O7S3C_{22}H_{23}N_{3}O_{7}S_{3} with a molecular weight of 537.6 g/mol. The compound's structural features include a piperidine ring linked to a thiophene sulfonyl group and a quinoxaline moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic strains such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compounds were effective in inhibiting biofilm formation, a critical factor in bacterial resistance .

Antifungal Activity

The antifungal potential of the compound was evaluated against several phytopathogenic fungi:

Fungi Tested Activity Observed
Cytospora sp.Moderate
Colletotrichum gloeosporioidesSignificant
Botrytis cinereaLow
Alternaria solaniModerate
Fusarium solaniLow

These results indicate that while some activity is present, further optimization of the compound may be necessary to enhance antifungal efficacy .

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. Research has shown that derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Line Studies : Compounds were tested on different cancer cell lines, demonstrating IC50 values indicating significant growth inhibition .
  • Mechanistic Insights : The presence of the thiophene and quinoxaline moieties appears to enhance cytotoxicity by inducing apoptosis in cancer cells .

Case Studies

  • Synthesis and Evaluation : A study synthesized several derivatives of the compound and evaluated their biological activities. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting potential for further development .
  • Structure-Activity Relationship (SAR) : Analysis of various substitutions on the piperidine and quinoxaline rings revealed that certain modifications could enhance antimicrobial and anticancer activities. For example, compounds with halogen substitutions showed improved potency against bacterial strains .

Scientific Research Applications

Research indicates that this compound exhibits significant antimicrobial and anticancer properties.

Antimicrobial Activity

In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a promising profile for treating infections.

Table 2: Antimicrobial Efficacy

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various human cancer cell lines. Studies have shown that it can inhibit cell proliferation effectively.

Case Studies

  • Study on HCT-116 and MCF-7 Cell Lines :
    • A series of derivatives were screened, with several exhibiting IC50 values in the low micromolar range (1.9–7.52 μg/mL) against HCT-116 cells.
    • The most active compounds demonstrated significant cytotoxic effects, indicating potential for further development as anticancer agents .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to observed biological effects .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Treatments : Effective against resistant bacterial strains.
  • Cancer Therapy : Potential as a lead compound in developing new anticancer drugs.
  • Neurological Disorders : The structural motifs suggest possible applications in treating CNS disorders due to their interaction with neurotransmitter systems.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with sGC Activators

–7 highlights monocarboxylic and dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives as soluble guanylate cyclase (sGC) activators. Key differences include:

Compound Substituents Binding Affinity (ΔGest, kcal/mol) Biological Activity
Target Compound Thiophen-2-ylsulfonyl-piperidine Not reported Hypothesized sGC activation (unconfirmed in vitro)
C4 (Monocarboxylic) Pyrrole substituent at N4 –10.60 Predicted sGC activation (docking only)
C14 (Dicarboxylic) 4-Oxy-benzoic acid at C7, phenyl at C6 –15.65 Enhanced stability and binding affinity

Key Findings :

  • The target compound lacks the carboxylic acid groups present in C4 and C14, which are critical for hydrogen bonding with residues like Tyr135 and Arg116 in the sGC β1 domain .
  • Its thiophene sulfonyl group may exploit hydrophobic pockets but is untested for sGC activation. In contrast, C14's dicarboxylic design improved binding affinity by 48% compared to C4 .

Antitumor Agents with Quinoxalinone Scaffolds

–9 describes 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives as tubulin-binding vascular disrupting agents (VDAs). For example:

Compound Substituents GI50 (nM) Mechanism
6a 2-Chloroquinazoline 0.53–2.01 Tubulin polymerization inhibition
Target Compound Thiophen-2-ylsulfonyl-piperidine Not tested Unknown (structural similarity suggests potential)

Key Findings :

  • The antitumor activity of 6a correlates with the chloroquinazoline group, which enhances interactions with tubulin’s colchicine-binding site .
  • The target compound’s thiophene sulfonyl group differs electronically and sterically from chloroquinazoline, likely altering its biological target profile.
Substituent Effects on Properties
  • Y80 (): Contains a methoxyphenyl-propenoyl group. The methoxy group improves solubility but reduces metabolic stability compared to the target compound’s sulfonyl group.
  • Y81 (): Features a phenylpyridinyl carbonyl.

Preparation Methods

Piperidine Ring Formation

Piperidine derivatives are typically synthesized via cyclization of aminocarbonyl precursors or reduction of pyridine analogs. For example, 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (compound 2 in) was prepared via Dimroth rearrangement of isothiochromene 1 with piperidine, yielding a stable intermediate for further functionalization. Adapting this method, the piperidine-2-carbonyl backbone could be constructed through:

  • Cyclocondensation : Reaction of glutaraldehyde with ammonium acetate and a β-keto ester under acidic conditions to form the piperidine ring.
  • Acylation : Introduction of the carbonyl group at the 2-position via Friedel-Crafts acylation or nucleophilic substitution with chloroacetyl chloride.

Representative Conditions :

Step Reagents Solvent Temperature Yield
Cyclocondensation Glutaraldehyde, NH₄OAc, ethyl acetoacetate Ethanol Reflux, 12 h 65–70%
Acylation Chloroacetyl chloride, AlCl₃ Dichloromethane 0°C → rt, 4 h 58%

Sulfonylation of the Piperidine Nitrogen

Thiophene-2-sulfonyl Chloride Preparation

Thiophene-2-sulfonyl chloride, the sulfonating agent, is synthesized by chlorosulfonation of thiophene at low temperatures.

Procedure :

  • Add thiophene (1 equiv) to chlorosulfonic acid (3 equiv) at −10°C.
  • Stir for 2 h, then quench with ice-water.
  • Extract with dichloromethane and purify via distillation.

N-Sulfonylation Reaction

The piperidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions. This step is critical for introducing the thiophene sulfonyl group.

Optimized Protocol :

  • Substrate : Piperidine-2-carbonyl chloride (1 equiv).
  • Sulfonylation Agent : Thiophene-2-sulfonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv).
  • Solvent : Dichloromethane or DMF.
  • Conditions : 0°C → rt, 6 h.

Yield : 72–85% (dependent on solvent purity and stoichiometry).

Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

Cyclocondensation of o-Phenylenediamine Derivatives

The quinoxalinone ring is formed via cyclization of o-phenylenediamine with carbonyl compounds.

Method :

  • React o-phenylenediamine (1 equiv) with ethyl glyoxylate (1.1 equiv) in acetic acid.
  • Heat under reflux for 8 h to form 3,4-dihydroquinoxalin-2(1H)-one.

Key Modifications :

  • Catalyst : p-Toluenesulfonic acid (10 mol%) improves cyclization efficiency.
  • Solvent : Ethanol or toluene.

Yield : 68–75%.

Coupling of Piperidine and Quinoxalinone Moieties

Amide Bond Formation

The final step involves coupling the sulfonylated piperidine-2-carbonyl chloride with the quinoxalinone amine.

Procedure :

  • Activate the piperidine-2-carbonyl chloride (1 equiv) with thionyl chloride.
  • Add to 3,4-dihydroquinoxalin-2(1H)-one (1 equiv) in anhydrous THF.
  • Use DMAP (4-dimethylaminopyridine) as a catalyst.
  • Stir at rt for 12 h.

Yield : 60–67%.

Alternative Method :

  • Coupling Reagents : EDC/HOBt in DMF, rt, 24 h (yield: 55–62%).

Critical Analysis of Byproducts and Optimization

Cyclization Side Reactions

During quinoxalinone formation, premature oxidation to quinoxaline derivatives is mitigated by maintaining inert atmospheres and avoiding strong oxidizing agents.

Spectroscopic Characterization Data

Key Spectral Signatures :

  • ¹H NMR (DMSO-d₆) : δ 8.35 (s, 1H, quinoxalinone NH), 7.68–7.52 (m, thiophene protons), 3.97 (s, piperidine CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Industrial Scalability and Cost Considerations

Solvent Selection

DMF and dichloromethane, while effective, pose environmental and safety concerns. Alternative solvents (e.g., 2-MeTHF) are being explored for greener synthesis.

Catalytic Efficiency

Transition-metal catalysts (e.g., Pd/C for hydrogenation) could enhance yields in piperidine ring formation but may increase costs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 4-(1-(thiophen-2-ylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one?

  • Answer: The synthesis typically involves multi-step reactions, including sulfonation, coupling, and cyclization. For example:

  • Step 1: Prepare intermediates like tert-butyl piperidine carboxylates via reductive amination (e.g., using sodium triacetoxyborohydride and acetic acid) .
  • Step 2: Introduce the thiophene sulfonyl group using SOCl₂ in CHCl₃ or similar reagents .
  • Step 3: Purify intermediates via column chromatography, ensuring >95% HPLC purity .
  • Key Considerations: Optimize reaction time and solvent systems (e.g., THF or DMF) to avoid side products.

Q. Which analytical methods are essential for characterizing this compound?

  • Answer: Standard characterization includes:

  • ¹H NMR and ESI-MS: Confirm molecular structure and purity (e.g., δ 7.2–8.1 ppm for aromatic protons, molecular ion peaks matching expected m/z) .
  • HPLC: Assess purity (>95% required for biological assays) using C18 columns and methanol/water gradients .
  • FT-IR: Verify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Answer:

  • Document Reaction Conditions: Precise temperature, solvent ratios, and catalyst amounts (e.g., 60.6% yield achieved with 1.2 eq. sodium triacetoxyborohydride) .
  • Standardize Purification: Use preparative HPLC or repeated column chromatography with silica gel .
  • Validate Batches: Compare NMR and MS data across batches to detect inconsistencies .

Advanced Research Questions

Q. How can conflicting structural data from NMR and X-ray crystallography be resolved for this compound?

  • Answer:

  • Dynamic vs. Static Disorder: NMR may show averaged signals (e.g., rotamers of the piperidine ring), while X-ray provides a static snapshot. Use variable-temperature NMR to confirm dynamic behavior .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .
  • Crystallization Optimization: Grow single crystals in slow-evaporation setups (e.g., using DCM/hexane) to improve diffraction quality .

Q. What strategies optimize the compound’s bioactivity in NOS inhibition assays?

  • Answer:

  • Enzyme Kinetics: Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure IC₅₀ values via radioactive NO synthesis assays (e.g., ³H-arginine conversion) .
  • Structure-Activity Relationship (SAR): Modify the thiophene sulfonyl group or piperidine substituents. For example:
  • Replace thiophene with pyridine to alter electron density .
  • Introduce methyl groups to the piperidine ring to enhance lipophilicity .
  • Docking Studies: Use AutoDock Vina to predict binding modes in the NOS active site .

Q. How can researchers address low yields during the final cyclization step?

  • Answer:

  • Reaction Optimization:
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent Effects: Switch from THF to DMF for better solubility of intermediates .
  • In Situ Monitoring: Use LC-MS to detect intermediates and adjust reaction time .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) and improve yields by 15–20% .

Q. What experimental designs are suitable for studying its stability under physiological conditions?

  • Answer:

  • Factorial Design: Vary pH (5.0–7.4), temperature (25–37°C), and buffer composition (e.g., PBS vs. serum-containing media). Use ANOVA to identify degradation drivers .
  • Forced Degradation Studies: Expose the compound to UV light, H₂O₂, or acidic/basic conditions. Monitor degradation via HPLC-MS .
  • Metabolic Stability: Incubate with liver microsomes and analyze metabolites using UPLC-QTOF .

Methodological Notes for Data Contradictions

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding, metabolic clearance, and bioavailability. Poor in vivo activity may stem from rapid hepatic metabolism .
  • Formulation Adjustments: Use liposomal encapsulation or PEGylation to improve half-life .
  • Species-Specific Differences: Compare human vs. rodent NOS isoforms in assays .

Q. What statistical approaches validate the significance of SAR findings?

  • Answer:

  • Multivariate Analysis: Apply PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Dose-Response Curves: Use GraphPad Prism to calculate Hill slopes and assess cooperativity in inhibition .
  • False Discovery Rate (FDR): Correct p-values in high-throughput screening to minimize false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.